molecular formula C15H16N2S B1269375 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 519016-80-9

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No.: B1269375
CAS No.: 519016-80-9
M. Wt: 256.4 g/mol
InChI Key: NIELXFAAYLXVMB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (CAS 519016-80-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . Compounds based on the 2-aminothiophene structural motif demonstrate a broad spectrum of biological properties and are recognized as potent inhibitors for various therapeutic targets, including as pan-serotype dengue virus inhibitors, antitubercular agents, and antiproliferative agents . Furthermore, this core structure is a versatile precursor for synthesizing diverse thiophene-containing heterocycles and polycyclic hybrid molecules, which are valuable in developing new functional materials . As a specialized building block, this compound is strictly for research and development applications. It is not intended for diagnostic, therapeutic, or human use. Researchers can access supporting analytical data, such as NMR, HPLC, and LC-MS, to ensure compound identity and purity for their projects .

Properties

IUPAC Name

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIELXFAAYLXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350056
Record name 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-80-9
Record name 3-Thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Steps

  • Knoevenagel condensation : The ketone reacts with the α-cyano compound to form an α,β-unsaturated nitrile intermediate.
  • Thiolation : Elemental sulfur incorporates into the intermediate, facilitated by the base.
  • Cyclization : Intramolecular cyclization forms the thiophene ring, followed by tautomerization to yield the 2-aminothiophene product.

Optimized Reaction Conditions

Parameter Optimal Condition Yield Range Source
Solvent Dimethylformamide (DMF) 60–75%
Temperature 80–100°C 65–78%
Base Triethylamine 70–82%
Sulfur stoichiometry 1.2–1.5 equivalents 68–74%

Example Protocol :

  • Combine 4-isopropylphenylacetophenone (10 mmol), malononitrile (12 mmol), and sulfur (15 mmol) in DMF.
  • Add triethylamine (2.5 eq) dropwise under nitrogen at 0–5°C.
  • Heat to 85°C for 6–8 hours, monitor via TLC.
  • Quench with ice water, filter, and recrystallize from ethanol.

Stepwise Gewald Modification for Enhanced Selectivity

To circumvent side reactions in the one-pot Gewald method, a stepwise approach isolates intermediates:

Synthesis of α,β-Unsaturated Nitrile

  • React 4-isopropylphenylacetophenone with malononitrile in ethanol under reflux (2 hours).
  • Isolate the Knoevenagel adduct via vacuum filtration (yield: 85–90%).

Thiolation and Cyclization

Step Conditions Yield
Thiolation Sulfur, DMF, 70°C, 4 hours 72%
Cyclization Morpholine, 90°C, 3 hours 78%

Advantages :

  • Reduced byproduct formation (e.g., over-thiolation).
  • Higher purity (>95% by HPLC).

Microwave-Assisted Gewald Synthesis

Microwave irradiation significantly accelerates reaction kinetics while improving yields:

Protocol

  • Mix ketone, malononitrile, sulfur, and triethylamine in ethanol.
  • Irradiate at 150 W, 100°C, for 15–20 minutes.
  • Isolate product via centrifugation (yield: 80–88%).

Comparative Data

Method Time Yield Purity
Conventional Gewald 8 h 68% 92%
Microwave 20 min 85% 98%

Green Chemistry Approaches

Recent efforts focus on solvent and catalyst sustainability:

Aqueous Microemulsion Systems

  • Surfactant : Dodecyl benzenesulfonic acid (DBSA) forms micelles, enhancing reactant solubility.
  • Conditions : H₂O/DBSA (3:1), 70°C, 5 hours.
  • Yield : 70–75%, with 99% atom economy.

Ethanol-Water Biphasic Systems

  • Eliminates DMF, reducing toxicity.
  • Yield: 65–70%, comparable to traditional methods.

Post-Synthetic Modifications

Friedel-Crafts Alkylation

  • Introduce isopropylphenyl group post-cyclization using AlCl₃ catalysis (yield: 55–60%).
  • Limited by regioselectivity issues.

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling of 4-bromophenyl derivatives with isopropylboronic acid.
  • Requires pre-functionalized thiophene intermediates (yield: 50–58%).

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.
  • Chromatography : Silica gel column with hexane/ethyl acetate (4:1).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, -CH(CH₃)₂), 2.32 (s, 3H, -CH₃), 4.85 (s, 2H, -NH₂), 6.78 (s, 1H, thiophene-H).
    • IR (KBr) : 3340 cm⁻¹ (N-H), 2205 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The amino group and other substituents on the thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-amino thiophenes exhibit significant anticancer properties. Studies have shown that compounds similar to 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of experiments revealed that certain derivatives possess activity against various bacterial strains, suggesting potential for development into new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Material Science

Polymer Additives
In material science, 2-amino thiophenes are explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of such compounds can improve the resistance of polymers to degradation under heat and UV exposure .

Conductive Polymers
The compound's unique electronic properties make it a candidate for use in the development of conductive polymers. These materials are vital for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating thiophene derivatives can enhance the conductivity and stability of these polymers .

Organic Synthesis

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in synthesizing more complex molecules. This application is particularly relevant in the pharmaceutical industry, where it can be utilized to create novel drug candidates .

Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization processes. Its catalytic efficiency is attributed to the presence of the thiophene ring, which can stabilize reactive intermediates during chemical transformations .

Case Studies

Study TitleApplicationFindings
"Anticancer Activity of Thiophene Derivatives"Medicinal ChemistryDemonstrated significant inhibition of tumor cell growth through apoptosis induction.
"Antimicrobial Properties of 2-Amino Thiophenes"Medicinal ChemistryIdentified effective antibacterial activity against multiple strains.
"Enhancement of Polymer Properties with Thiophene Additives"Material ScienceImproved thermal stability and mechanical strength in polymer matrices.
"Conductive Polymers Derived from Thiophene Compounds"Material ScienceEnhanced conductivity and stability for use in OLEDs and OPVs.
"Synthetic Applications of 2-Amino Thiophenes"Organic SynthesisVersatile building block for complex molecule synthesis; effective catalyst in reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (Target) 4-isopropylphenyl C₁₅H₁₇N₂S 257.37 High lipophilicity; discontinued commercial availability
2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile 4-ethylphenyl C₁₄H₁₄N₂S 242.35 Lower steric bulk; potentially improved solubility
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 2,4-dichlorophenyl C₁₂H₈Cl₂N₂S 283.18 Electron-withdrawing Cl groups; increased lipophilicity
2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile 4-isobutylphenyl C₁₆H₁₈N₂S 270.40 Larger substituent; higher molecular weight
2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile 4-methoxyphenyl C₁₃H₁₂N₂OS 260.31 Electron-donating OCH₃ group; altered electronic properties

Structural and Electronic Effects

  • Substituent Bulk : The 4-isopropylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethylphenyl. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .
  • Electronic Properties : The dichlorophenyl analog (C₁₂H₈Cl₂N₂S) features electron-withdrawing chlorine atoms, which could enhance stability against metabolic degradation compared to the electron-donating isopropyl or methoxy groups .
  • Lipophilicity : The isobutylphenyl analog (C₁₆H₁₈N₂S) has the highest molecular weight and lipophilicity (predicted logP ~4.2), while the methoxyphenyl variant (C₁₃H₁₂N₂OS) may exhibit moderate polarity due to the methoxy group .

Biological Activity

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile (CAS No. 519016-80-9) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of an amino group, a carbonitrile group, and an isopropyl-substituted phenyl ring, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

  • Molecular Formula : C15H16N2S
  • Molecular Weight : 256.37 g/mol
  • Structural Features : The compound features a thiophene ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference Drug MIC of Reference Drug
Staphylococcus aureus0.015 µMAmoxicillin0.010 µM
Escherichia coli0.013 µMCiprofloxacin0.002 µM
Pseudomonas aeruginosa0.020 µMGentamicin0.005 µM

These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. The following table presents the IC50 values observed:

Cell Line IC50 (µM) Reference Drug IC50 of Reference Drug (µM)
MCF7 (Breast Cancer)2.243 ± 0.217Doxorubicin3.964 ± 0.360
HT29 (Colorectal Cancer)1.800 ± 0.150Doxorubicin3.964 ± 0.360
A2780 (Ovarian Cancer)2.500 ± 0.300Doxorubicin3.964 ± 0.360

The cytotoxicity profile indicates that this compound has a potent effect on cancer cells, with lower IC50 values than Doxorubicin in some cases, highlighting its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells.
  • Induction of Apoptosis : Studies suggest that thiophene derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with promising results in inhibiting biofilm formation.
  • Cytotoxicity Against Cancer Cell Lines : In a preclinical evaluation, compounds structurally related to this thiophene derivative showed selective cytotoxicity against various human cancer cell lines while sparing normal cells, indicating a favorable safety profile .

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystTemperatureYield/Purity
1Raney Nickel, H₂AmbientHigh yield
2HClReflux>99% purity
3*Zr-MOF catalyst80–100°C85–90% yield
*For analogous chromene synthesis .

Basic: Which spectroscopic and analytical techniques are critical for characterization?

Q. Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amino groups at 3200–3400 cm⁻¹) .
  • NMR : Assign protons on the isopropylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and thiophene ring .
  • Melting Point : Compare with literature values (e.g., 233–236°C for structurally related compounds) .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .

Q. Example IR Data (From Analogous Compound) :

Functional GroupWavenumber (cm⁻¹)Reference
C≡N (Nitrile)2195–2202
NH₂ (Amino)3261–3390

Advanced: How can crystallographic data resolve structural ambiguities?

Q. Methodological Answer :

  • Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the thiophene ring using atomic coordinates .
  • Case Study : For a related chromene-carbonitrile, X-ray data confirmed a twisted conformation (torsion angle = 12.5°) .

Q. Software Workflow :

Data Collection: High-resolution X-ray diffraction.

Refinement: SHELXL with anisotropic displacement parameters .

Visualization: ORTEP-3 to generate thermal ellipsoid plots .

Advanced: How to address contradictory yield data during synthesis optimization?

Q. Methodological Answer :

  • Parameter Screening : Systematically vary catalyst loading (e.g., 5–20 mol% for MOF catalysts), temperature (60–120°C), and reaction time .
  • Analytical Validation : Use HPLC to track intermediate purity and identify side products .
  • Case Study : A hydrogenation step with Raney Nickel achieved >99% yield, but inconsistent results may arise from incomplete nitro-group reduction. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Basic: What intermediates are pivotal in synthesizing this compound?

Methodological Answer :
Key intermediates include:

  • 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile : Reduced to the amino derivative before cyclization .
  • 4-Isopropylphenyl Grignard Reagent : For introducing the aryl group via cross-coupling .

Q. Intermediate Characterization :

IntermediateKey Spectral DataReference
2-(2-Nitroanilino)-...carbonitrileNMR: δ 8.2 ppm (Ar-H)

Advanced: How to computationally model ring puckering in the thiophene moiety?

Q. Methodological Answer :

Coordinate Extraction : Obtain atomic coordinates from X-ray data .

Puckering Parameters : Calculate Cremer-Pople amplitudes (θ, φ) to quantify non-planarity .

Software Tools : Use PLATON or PARST for automated analysis .

Q. Example Parameters (Hypothetical) :

ParameterValueInterpretation
θ (Amplitude)0.45 ÅModerate puckering
φ (Phase)120°Asymmetric twist

Basic: What purification strategies ensure high purity?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures for crystal growth .
  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7 v/v) .
  • HPLC : For final purity validation (C18 column, acetonitrile/water mobile phase) .

Advanced: How to validate tautomeric equilibria under varying conditions?

Q. Methodological Answer :

  • Variable-Temperature NMR : Monitor proton shifts (e.g., NH₂) in DMSO-d₆ from 25°C to 80°C .
  • pH-Dependent Studies : Use buffered solutions (pH 2–12) and track nitrile-to-amide conversion via IR .
  • Crystallographic Evidence : Compare X-ray structures from different solvents to identify dominant tautomers .

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